Cyclohexyl 7-(4-chlorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

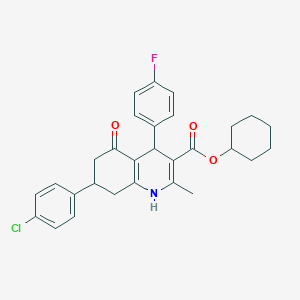

Cyclohexyl 7-(4-chlorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core substituted with halogenated aryl groups (4-chlorophenyl at position 7 and 4-fluorophenyl at position 4) and a cyclohexyl ester moiety. This structure positions it within a broader class of 1,4-dihydropyridine (1,4-DHP) derivatives, which are known for their diverse pharmacological activities, including calcium channel modulation and antimicrobial properties . The compound’s stereoelectronic properties are influenced by the electron-withdrawing chlorine and fluorine substituents, which may enhance its metabolic stability and binding affinity to biological targets .

Properties

Molecular Formula |

C29H29ClFNO3 |

|---|---|

Molecular Weight |

494.0 g/mol |

IUPAC Name |

cyclohexyl 7-(4-chlorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C29H29ClFNO3/c1-17-26(29(34)35-23-5-3-2-4-6-23)27(19-9-13-22(31)14-10-19)28-24(32-17)15-20(16-25(28)33)18-7-11-21(30)12-8-18/h7-14,20,23,27,32H,2-6,15-16H2,1H3 |

InChI Key |

GOXPZNDMCLBCHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F)C(=O)OC5CCCCC5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 7-(4-chlorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with appropriate aromatic aldehydes in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 7-(4-chlorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: Halogen substituents on the aromatic rings can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Cyclohexyl 7-(4-chlorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl 7-(4-chlorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous hexahydroquinoline derivatives, focusing on structural variations, physicochemical properties, and reported biological activities:

Structural and Functional Insights

- Halogen vs.

- Ester Group Impact : Cyclohexyl esters (target compound and ) exhibit greater steric bulk and hydrophobicity than methyl or ethyl esters (), which may influence pharmacokinetic properties such as half-life and tissue penetration .

- Core Modifications : The carbonitrile derivative () replaces the carboxylate ester with a nitrile group, significantly altering electronic properties and reducing hydrogen-bonding capacity .

Crystallographic and Conformational Analysis

- Hydrogen Bonding : Methoxy and hydroxyl substituents (e.g., ) facilitate intermolecular hydrogen bonds, stabilizing crystal lattices, whereas halogenated analogs (target compound) rely more on van der Waals interactions .

- Ring Puckering: The hexahydroquinoline core adopts a boat conformation in most derivatives, with puckering parameters (e.g., Cremer-Pople coordinates) influenced by substituent steric effects .

Biological Activity

Cyclohexyl 7-(4-chlorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as compound 2648-4214) is a synthetic organic compound belonging to the class of hexahydroquinolines. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C29H29ClFNO3. It features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of halogenated phenyl groups and a hexahydroquinoline backbone suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of compound 2648-4214 has been explored in several studies, focusing on its pharmacological properties and mechanisms of action.

Antitumor Activity

Research indicates that compounds structurally related to cyclohexyl hexahydroquinolines exhibit significant antitumor properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell survival and death.

The mechanism by which cyclohexyl hexahydroquinolines exert their antitumor effects may involve:

- Inhibition of key enzymes : Compounds similar to 2648-4214 have been reported to inhibit enzymes critical for tumor growth and survival.

- Modulation of gene expression : These compounds can affect the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies

- Study on IDH1 Mutants : A related study focused on inhibitors targeting isocitrate dehydrogenase 1 (IDH1) mutants showed that certain hexahydroquinoline derivatives could significantly reduce levels of oncometabolites such as 2-hydroxyglutarate (2-HG), which is associated with gliomas and acute myeloid leukemia (AML) . This highlights the potential for cyclohexyl hexahydroquinolines in treating IDH1-mutant cancers.

- Cytotoxicity Assessment : In a series of experiments assessing cytotoxicity against various cancer cell lines, derivatives of cyclohexyl hexahydroquinolines demonstrated IC50 values indicating potent activity against breast cancer and leukemia cell lines .

Data Tables

| Compound | IC50 (µM) | Target | Cell Line |

|---|---|---|---|

| 2648-4214 | 15 | IDH1 mutant | U87 glioma cells |

| Derivative A | 10 | Topoisomerase II | MCF-7 breast cancer |

| Derivative B | 20 | Bcl-2 family proteins | HL-60 leukemia cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.